1-Bromo-3,5,7-trimethyladamantane as a Designated Memantine Impurity Reference Standard
Unlike generic bromoadamantanes, 1-Bromo-3,5,7-trimethyladamantane is explicitly cataloged as Memantine Impurity 3 and Adamantane Impurity 1 [1]. It is supplied with fully characterized analytical data compliant with regulatory guidelines for ANDA submissions, and is produced under ISO 17034 accreditation for use as a certified reference material . In contrast, unsubstituted 1-bromoadamantane or 1-bromo-3,5-dimethyladamantane lack this regulatory designation and certified traceability path .
| Evidence Dimension | Regulatory status and certified reference material availability |
|---|---|
| Target Compound Data | Designated as Memantine Impurity 3 / Adamantane Impurity 1; supplied with detailed characterization data compliant with regulatory guidelines; available as ISO 17034-certified analytical standard. |
| Comparator Or Baseline | 1-Bromoadamantane (CAS 768-90-1): No designated impurity status for memantine; not supplied with pharmacopeial traceability as a certified impurity standard. 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7): Designated as Memantine Related Compound D but lacks the full analytical characterization package of the trimethyl analog. |
| Quantified Difference | Qualitative but categorical difference: only the trimethyl derivative holds Memantine Impurity 3 designation with ISO 17034-certified reference standard availability. |
| Conditions | Regulatory context for ANDA submissions; pharmaceutical impurity profiling per USP/EP guidelines. |
Why This Matters
For pharmaceutical QC laboratories, procurement of the correctly designated impurity standard is mandatory for regulatory compliance; substitution with any other bromoadamantane invalidates analytical method validation and ANDA documentation.
- [1] SynZeal. (n.d.). Adamantane Impurity 1. CAS 53398-55-3. Retrieved from https://www.synzeal.com/cn/adamantane-impurity-1 View Source
